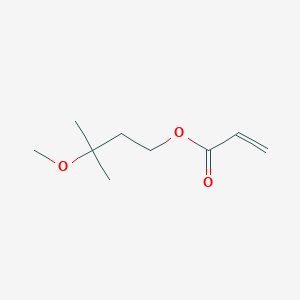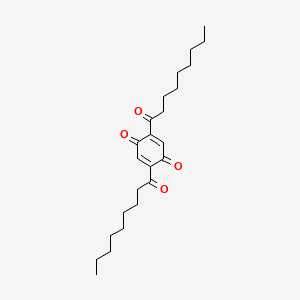![molecular formula C14H19N5O B14260478 Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- CAS No. 246860-20-8](/img/structure/B14260478.png)
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- is a compound known for its significant role in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in drug discovery due to its versatile scaffold. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- involves multiple steps. One common method includes the use of solid-phase synthesis, which allows for the efficient construction of the compound on a large scale.
Industrial Production Methods
For industrial production, a solution-phase synthesis method is often employed due to its practicality for large-scale manufacturing. This method involves the use of various reagents and catalysts to facilitate the formation of the desired compound with high yield and purity .
化学反应分析
Types of Reactions
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives, while reduction can yield various amine derivatives .
科学研究应用
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- involves the inhibition of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, thereby enhancing insulin release and improving glucose tolerance .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Vildagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: A widely used DPP-IV inhibitor with a similar mechanism of action.
Saxagliptin: Another DPP-IV inhibitor with comparable therapeutic effects.
Uniqueness
Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- is unique due to its specific structural features, such as the cyano and pyridinyl groups, which contribute to its high affinity and selectivity for DPP-IV. These structural elements enhance its potency and efficacy as an enzyme inhibitor compared to other similar compounds .
属性
CAS 编号 |
246860-20-8 |
|---|---|
分子式 |
C14H19N5O |
分子量 |
273.33 g/mol |
IUPAC 名称 |
6-[2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N5O/c15-9-12-3-4-13(18-10-12)17-6-5-16-11-14(20)19-7-1-2-8-19/h3-4,10,16H,1-2,5-8,11H2,(H,17,18) |
InChI 键 |
WCAPBOJUYXDVQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


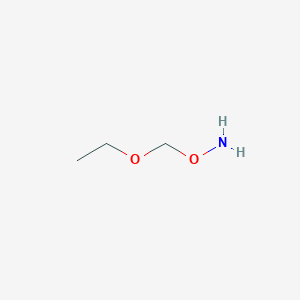
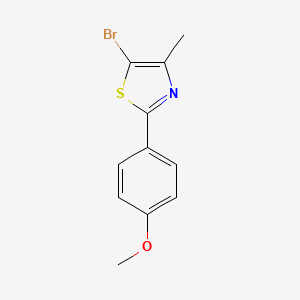


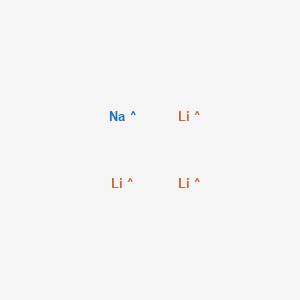
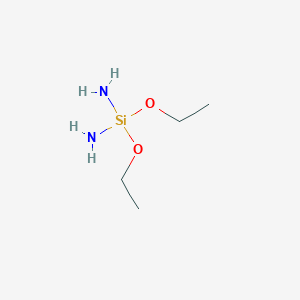
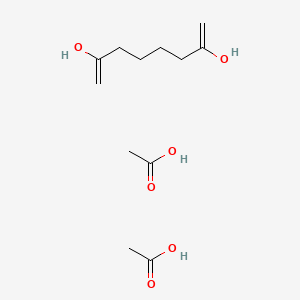
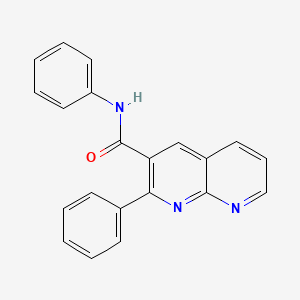
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
